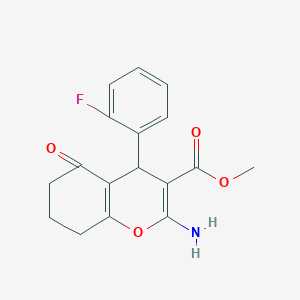
methyl 2-amino-4-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine to form 2-amino-4-(2-fluorophenyl)-3-cyano-4H-chromene.
Cyclization: The intermediate is then subjected to cyclization using ethyl acetoacetate under reflux conditions to yield the desired chromene derivative.
Esterification: Finally, the product is esterified using methanol and a catalytic amount of sulfuric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound’s antioxidant properties make it a candidate for research in neuroprotection and anti-inflammatory therapies.
Chemical Biology: It can be used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: Its derivatives are explored for use in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer.
Antioxidant Activity: The chromene core can scavenge free radicals, reducing oxidative stress in cells.
Protein Binding: It can interact with proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Methyl 2-amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
- Biological Activity : The specific substitution pattern contributes to its unique biological activities, distinguishing it from other chromene derivatives.
Properties
Molecular Formula |
C17H16FNO4 |
|---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
methyl 2-amino-4-(2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C17H16FNO4/c1-22-17(21)15-13(9-5-2-3-6-10(9)18)14-11(20)7-4-8-12(14)23-16(15)19/h2-3,5-6,13H,4,7-8,19H2,1H3 |
InChI Key |
XCJJPZWYQUMZQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















